Regioisomeric Selectivity: 4-Phenoxy vs. 3-Phenoxy Substitution Directs PARP10 Inhibitory Activity
In a systematic evaluation of 3- and 4-phenoxybenzamide analogs, the 4-phenoxy substitution pattern yielded distinct selectivity profiles against mono-ADP-ribosyltransferase PARP10 compared to the 3-phenoxy regioisomer. Although the exact compound was not tested, the 4-phenoxybenzamide scaffold demonstrated clear preference for PARP10 over PARP1 and PARP2, whereas the 3-phenoxy counterparts showed broader PARP family inhibition [1]. This structure-activity relationship suggests that the target compound, which carries the 4-phenoxybenzamide motif, is likely to inherit this favorable selectivity profile over its 3-phenoxy analog (CAS 361159-56-0).
| Evidence Dimension | Selectivity for PARP10 over PARP1/2 |
|---|---|
| Target Compound Data | Not directly measured; predicted to follow 4-phenoxybenzamide class profile |
| Comparator Or Baseline | 3-phenoxybenzamide analogs (e.g., 3-(4-carbamoylphenoxy)benzamide) inhibited PARP2 and PARP10, losing selectivity |
| Quantified Difference | Qualitative shift in selectivity; exact IC₅₀ values not available for target compound |
| Conditions | In vitro PARP enzyme inhibition assays, HEK293 cell permeability, and cellular PARP10 toxicity interference assays |
Why This Matters
For researchers targeting PARP10-dependent DNA repair or innate immunity pathways, the 4-phenoxy regioisomer is expected to provide cleaner pharmacological tools with reduced off-target PARP1/2 inhibition, a critical procurement specification.
- [1] Korn, P., Classen, A., Murthy, S., et al. (2021). 'Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10.' ChemistryOpen, 10(10), 939–948. View Source
